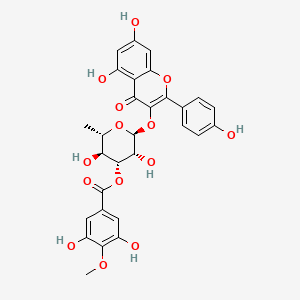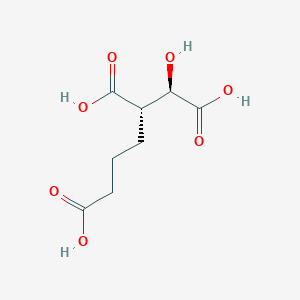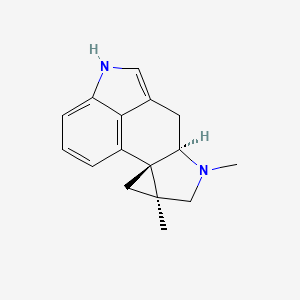
Cycloclavine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloclavine is a natural product found in Ipomoea hildebrandtii with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Cycloclavine, a clavine-type Ergot alkaloid, is known for its unique pentacyclic skeleton. Researchers Netz and Opatz (2016) developed a short convergent route to synthesize racemic this compound in just eight linear steps, highlighting the alkaloid's unique structural features and potential for chemical synthesis (Netz & Opatz, 2016).
Biosynthesis Insights
- Yan and Liu (2019) explored the biosynthesis of this compound, focusing on the enzyme Aj_EasH from Aspergillus japonicus. Their study revealed unique aspects of cyclopropyl ring formation in this compound biosynthesis, contributing to the understanding of its complex molecular structure (Yan & Liu, 2019).
Biological Evaluation and Potential Applications
- McCabe and Wipf (2018) conducted the first total synthesis of natural (+)-cycloclavine, revealing significant stereospecificity and unique binding profiles on CNS receptors when compared to other substances like LSD and psilocin. This suggests potential therapeutic applications for this compound in the field of neuroscience (McCabe & Wipf, 2018).
Ergot Alkaloid Diversity
- Jakubczyk et al. (2015) discovered the biosynthetic pathway of this compound, which includes the formation of a unique cyclopropyl moiety. Their research demonstrated the feasibility of heterologous expression of complex alkaloids like this compound, which is significant for understanding the diversity and potential applications of ergot alkaloids (Jakubczyk et al., 2015).
Propiedades
Fórmula molecular |
C16H18N2 |
|---|---|
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
(2S,4S,7R)-4,6-dimethyl-6,11-diazapentacyclo[7.6.1.02,4.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |
InChI |
InChI=1S/C16H18N2/c1-15-8-16(15)11-4-3-5-12-14(11)10(7-17-12)6-13(16)18(2)9-15/h3-5,7,13,17H,6,8-9H2,1-2H3/t13-,15-,16-/m1/s1 |
Clave InChI |
ZWJHDICNUKHUGE-FVQBIDKESA-N |
SMILES isomérico |
C[C@]12C[C@@]13[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
SMILES canónico |
CC12CC13C(CC4=CNC5=CC=CC3=C45)N(C2)C |
Sinónimos |
cycloclavine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
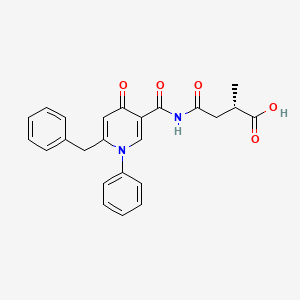

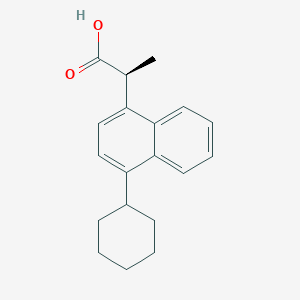
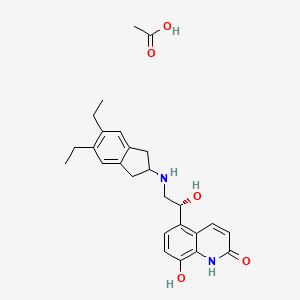

![3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)
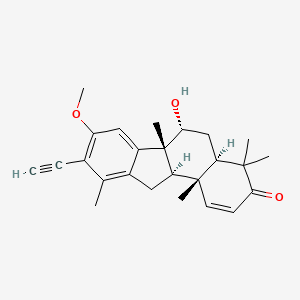
![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
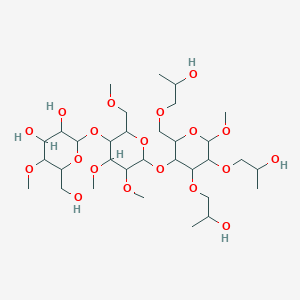
![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)
